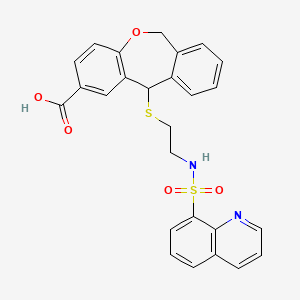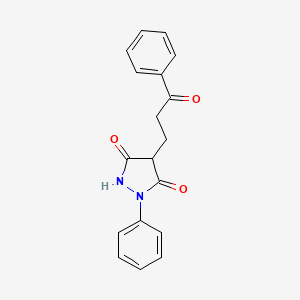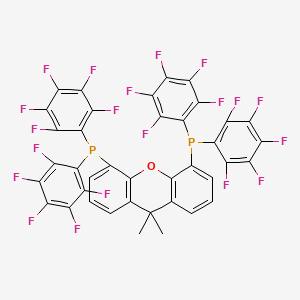
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(5-nitro-2-furanyl)ethenyl)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a nitrofuran moiety and a dihydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethyl-3,5-dicarbethoxy-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The dihydropyridine ring can interact with calcium channels, modulating their activity and affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Nitrofurantoin: A nitrofuran derivative with antimicrobial properties.
Amlodipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Uniqueness
(E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its combined structural features of both nitrofuran and dihydropyridine moieties. This dual functionality allows it to exhibit a wide range of chemical reactivity and biological activities, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
71160-15-1 |
|---|---|
Molekularformel |
C17H18N2O7 |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
dimethyl 2,6-dimethyl-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H18N2O7/c1-9-14(16(20)24-3)12(15(10(2)18-9)17(21)25-4)7-5-11-6-8-13(26-11)19(22)23/h5-8,12,18H,1-4H3/b7-5+ |
InChI-Schlüssel |
XDFZEFNGTBHXCX-FNORWQNLSA-N |
Isomerische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


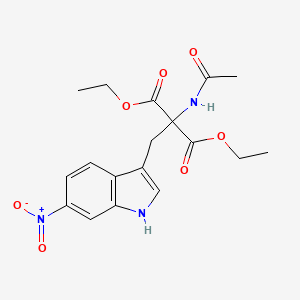

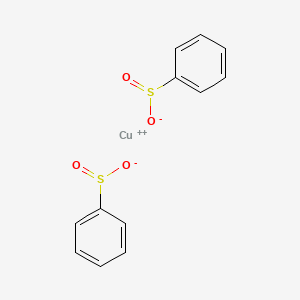
![N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12899161.png)

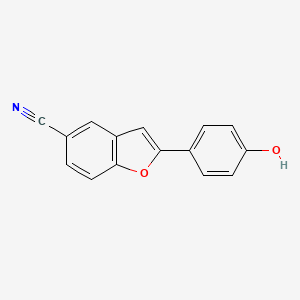

![[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol](/img/structure/B12899193.png)
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(1-pyrrolidinyl)ethyl ester](/img/structure/B12899206.png)
